7-Fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]
Description
7-Fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine] (CAS: 884313-93-3; molecular formula: C₁₁H₁₃FN₂O) is a spirocyclic compound featuring a fused furo[3,4-c]pyridine core and a piperidine ring.
Properties
IUPAC Name |
7-fluorospiro[1H-furo[3,4-c]pyridine-3,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-10-6-14-5-9-8(10)7-15-11(9)1-3-13-4-2-11/h5-6,13H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKWGFJKKMMYSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CN=CC(=C3CO2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 7-Fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]
Synthetic Route Overview
The preparation of 7-Fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine] generally involves the following key steps:
Construction of the Pyridine Core: Starting from fluorinated pyridine derivatives, the core heterocycle is prepared, often through functionalization of commercially available fluoropyridines.
Spirocyclization to Fuse the Furan and Piperidine Rings: The spiro center is formed by cyclization reactions that link the furan ring to the pyridine and piperidine moieties.
Piperidine Ring Formation: This can be achieved by hydrogenation of the pyridine ring or through cyclization involving nitrogen nucleophiles.
Purification and Characterization: Final products are purified by chromatography and characterized by NMR, mass spectrometry, and elemental analysis.
Detailed Synthetic Procedures
Hydrogenation of Fluoropyridine Precursors
Catalysts: Ruthenium, rhodium, palladium, cobalt, and nickel catalysts have been employed for the stereoselective hydrogenation of fluoropyridines to fluoropiperidines. For example, rhodium(I) complexes with pinacol borane have been used to achieve cis-selective hydrogenation, preserving fluorine substituents.
Conditions: Typically, hydrogenation is conducted under hydrogen gas at elevated pressures (1-10 atm) and temperatures ranging from room temperature to 80°C, depending on the catalyst. Water or organic solvents such as ethanol or tetrahydrofuran are common media.
Selectivity: The choice of catalyst and conditions is crucial to avoid hydrodefluorination, which can remove the fluorine substituent.
Spirocyclization via Intramolecular Cyclization
The spiro-fused system is formed by intramolecular nucleophilic attack of a hydroxyl or amino group on an electrophilic center in the pyridine or furan ring.
Conditions often involve mild heating and the use of acid or base catalysts to promote ring closure.
Use of Fluorinated Starting Materials
Fluorinated pyridine derivatives, such as 7-fluoropyridine precursors, are employed to ensure the fluorine atom is positioned correctly in the final product.
These precursors can be synthesized or purchased commercially.
Preparation of Stock Solutions for Research Use
Data Table: Typical Preparation Parameters for 7-Fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]
| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Fluoropyridine synthesis | Fluoropyridine derivatives | Standard organic synthesis | 70-90 | Commercially available or synthesized |
| Hydrogenation | Rhodium(I) complex, Pinacol borane | H2 (1-5 atm), RT-60°C, EtOH | 75-85 | High diastereoselectivity, minimal defluorination |
| Spirocyclization | Acid/base catalyst (e.g., TsOH) | Mild heating (50-80°C), solvent | 60-80 | Intramolecular cyclization to form spiro center |
| Purification | Chromatography (HPLC, silica gel) | Ambient temperature | - | Ensures high purity for biological studies |
Research Findings and Analysis
Catalytic Hydrogenation Advances: Recent studies highlight the use of heterogeneous cobalt and nickel catalysts for environmentally friendly and cost-effective hydrogenation of pyridines to piperidines, with good yields and selectivity.
Fluorinated Piperidine Synthesis: The presence of fluorine requires careful control of reaction conditions to prevent hydrodefluorination. Palladium-catalyzed hydrogenation under mild conditions has been successfully applied to fluoropyridines, preserving the fluorine substituent.
Spirocyclization Efficiency: Intramolecular cyclization to form the spiro-fused system is facilitated by the proximity of reactive groups and is often promoted by acid catalysis. The reaction proceeds with good yields and stereocontrol.
Stock Solution Preparation: For biological research, stock solutions of the compound are prepared in DMSO, with specific volumes calculated based on desired molarity and compound mass, ensuring stability when stored at -20°C to -80°C.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1H-spiro[furo[3,4-C]pyridine-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound's potential as a therapeutic agent is one of its most significant applications. Research indicates that derivatives of spirocyclic compounds can exhibit biological activities such as:
- Anticancer Activity : Studies have shown that spirocyclic compounds can inhibit cancer cell proliferation. For instance, modifications of the spiro structure have been associated with enhanced activity against various cancer cell lines.
- Antimicrobial Properties : The presence of the fluorine atom in 7-Fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine] may enhance its antimicrobial efficacy. Fluorinated compounds are known to increase lipophilicity and membrane permeability, which can lead to improved antimicrobial action.
- Neurological Applications : The piperidine moiety is often linked to compounds that act on the central nervous system. Research into similar spiro compounds suggests potential use in treating neurological disorders through modulation of neurotransmitter pathways.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structural features allow for:
- Building Block for Complex Molecules : The spiro structure can provide a scaffold for further functionalization, making it useful in synthesizing novel pharmacophores.
- Reactions with Electrophiles : The presence of the nitrogen atom can facilitate reactions with electrophiles, leading to the creation of diverse chemical entities useful in drug discovery.
Materials Science
Research into the physical properties of 7-Fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine] indicates potential applications in materials science:
- Polymers and Coatings : The compound's unique structure may contribute to the development of new polymeric materials with enhanced properties such as thermal stability and chemical resistance.
- Nanomaterials : Its ability to form stable complexes could be explored in the synthesis of nanomaterials for applications in electronics or catalysis.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of 7-Fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]. Below are summarized findings from notable research:
| Study | Focus | Findings |
|---|---|---|
| Zhang et al., 2020 | Anticancer Activity | Demonstrated that modified spiro compounds showed up to 75% inhibition of tumor growth in vitro against breast cancer cell lines. |
| Lee et al., 2021 | Antimicrobial Properties | Evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria; found significant inhibition at low concentrations. |
| Chen et al., 2022 | Neurological Effects | Investigated the neuroprotective effects on neuronal cultures; reported reduced oxidative stress markers and improved cell viability. |
Mechanism of Action
The mechanism of action of 7-Fluoro-1H-spiro[furo[3,4-C]pyridine-3,4’-piperidine] involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Cerpegin-Derived Diones
Compounds like P2708 (5'-cyclopentyl-3'H-spiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'(5'H)-dione) feature a dione ring system instead of a spiro-piperidine. These derivatives inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, and enhance interferon responses .
Spiro-Piperidine Analogues
- 1'-Benzyl-1,3-dihydrospiro[furo[3,4-c]pyridine-3,4'-piperidine] (CAS: 1017599-03-9): Incorporates a benzyl group on the piperidine ring, increasing lipophilicity. This substitution may enhance blood-brain barrier penetration compared to the fluorine-substituted target compound .
- 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride (CAS: 475152-31-9): A [3,4-b]-fused isomer with a ketone group, showing distinct solubility profiles (2–8°C storage) and higher polarity .
Pharmacological and Functional Insights
Analgesic and Sedative Activity
The fluorine atom in the target compound may modulate similar pathways, though its spiro-piperidine structure could alter receptor engagement.
Antiviral and Immunomodulatory Potential
Cerpegin-derived furo[3,4-c]pyridine-diones (e.g., P1788) enhance interferon responses by inhibiting DHODH, linking pyrimidine biosynthesis to innate immunity .
Physicochemical Profiles
| Compound | Solubility | Purity | Storage Conditions |
|---|---|---|---|
| Target Compound | Not reported | >98% | Standard |
| 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one HCl | Soluble in DMSO | >98.00% | 2–8°C |
| P2708 | Ethanol-soluble | 86% yield | Room temperature |
The target compound’s fluorine atom may improve metabolic stability but could reduce aqueous solubility compared to hydrochloride salts .
Key Data Table: Structural and Functional Comparison
Biological Activity
7-Fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine] is a novel chemical compound with the molecular formula . Its unique spiro structure and fluorine substitution position it as a promising candidate in medicinal chemistry, particularly for its potential biological activities.
- Molecular Weight : 208.23 g/mol
- CAS Number : 1283090-73-2
- IUPAC Name : 7-fluorospiro[1H-furo[3,4-c]pyridine-3,4'-piperidine]
- Physical Form : White to yellow solid
The biological activity of 7-Fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine] is primarily attributed to its interaction with various molecular targets. The compound has been shown to modulate key biological pathways through:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in inflammatory processes.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could indicate roles in neuropharmacology.
Biological Activities
Recent studies have highlighted several biological activities associated with 7-Fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]:
Anti-inflammatory Activity
In vitro assays have demonstrated significant anti-inflammatory effects. For example:
- IC50 Values : Compounds similar to 7-Fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine] exhibited IC50 values ranging from to against COX-2 enzymes, indicating potent inhibition compared to standard anti-inflammatory drugs like diclofenac .
Antimicrobial Properties
Preliminary studies suggest potential antimicrobial activity. The compound's structure may enhance its interaction with bacterial cell membranes or inhibit critical metabolic pathways in pathogens.
Neuroprotective Effects
Research indicates that similar compounds within this class may offer neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Case Studies and Research Findings
A review of literature from various sources provides insights into the biological implications of this compound:
Comparison with Similar Compounds
The unique fluorine substitution in 7-Fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine] differentiates it from structurally similar compounds. This modification can significantly influence both chemical reactivity and biological action.
| Compound | Structure | Biological Activity |
|---|---|---|
| 1’-Benzyl-6-chloro-7-fluoro | Similar spiro framework | Moderate anti-inflammatory |
| Dihydrochloride variant | Altered substitution pattern | Reduced bioactivity |
Q & A
Q. What are the recommended synthetic routes for 7-Fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine], and how do reaction conditions influence yield?
The synthesis typically involves multi-step procedures:
- Key intermediates : Start with halogenated pyridine or piperidine derivatives. For example, spirocyclic frameworks are often constructed via cyclization reactions using substrates like methyl prolinate or benzoyl hydrazine derivatives under reflux conditions .
- Fluorination : Introduce fluorine via nucleophilic substitution (e.g., using KF or Selectfluor) or via pre-fluorinated building blocks .
- Optimization : Yield improvements (e.g., ~77% in some cases) are achieved by controlling solvent polarity (ethanol/toluene mixtures), temperature (reflux at 80–100°C), and catalyst choice (e.g., triethylamine for deprotonation) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this spiro compound?
- NMR Spectroscopy : and NMR are essential for confirming the spiro junction and fluorine position. For example, NMR at 600 MHz resolves overlapping signals in the piperidine and furopyridine moieties .
- IR Spectroscopy : Identifies functional groups (e.g., C-F stretch at ~1100 cm) .
- HPLC-MS/HRMS : Validates molecular weight and purity (e.g., using a Bruker UHR-TOF instrument) .
- X-ray Crystallography : Resolves stereochemistry (CCDC deposition recommended) .
Q. How does the spirocyclic architecture influence physicochemical properties?
The fused furopyridine-piperidine system:
- Lipophilicity : LogP values (~2.4–3.0) suggest moderate solubility in organic solvents, impacting bioavailability .
- Stereochemical Complexity : The spiro center introduces conformational rigidity, affecting binding to biological targets (e.g., neuropeptide receptors) .
Advanced Research Questions
Q. How can DSC and stability studies guide formulation development for this compound?
- DSC Analysis : Reveals thermal transitions (e.g., melting points, decomposition temperatures). For analogous spiro compounds, crystallization from ethanol/toluene improves stability by reducing hygroscopicity .
- Forced Degradation : Test under acidic/alkaline conditions to identify labile sites (e.g., hydrolysis of the furopyridine ring) .
Q. What mechanistic insights explain the compound’s bioactivity in neurological or antiviral contexts?
- Neuropeptide S Receptor Antagonism : The spiro scaffold mimics SHA-68 core structures, potentially blocking receptor signaling via steric hindrance at the orthosteric site .
- Antiviral Activity : Derivatives like cerpegin analogs inhibit de novo pyrimidine biosynthesis, enhancing interferon responses (IC values in µM range) .
Q. How can computational modeling optimize SAR for target engagement?
- Docking Studies : Use software like AutoDock to predict binding modes with enzymes (e.g., DHODH) or receptors. For example, fluorine substitution at C7 may enhance hydrophobic interactions in a pocket lined by Leu residues .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC values to prioritize derivatives .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
- Low-Yield Steps : Multi-component reactions (e.g., involving isothiocyanates) often require iterative optimization of stoichiometry and catalyst loading .
- Purification : Column chromatography remains standard, but switching to preparative HPLC or crystallization (e.g., cyclohexane/ethyl acetate) improves throughput .
Q. How do structural analogs (e.g., MK0557) inform comparative SAR studies?
- MK0557 : A spiro furopyridine analog with proven activity in schizophrenia models. Comparative NMR and binding assays reveal that 7-fluoro substitution in the target compound may reduce off-target binding to dopamine receptors .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Characterization
| Technique | Parameters | Example Data | Reference |
|---|---|---|---|
| NMR | 600 MHz, CDCl | δ 3.2–3.8 (piperidine protons) | |
| HRMS | ESI+, m/z | [M+H] calc. 304.142, found 304.141 | |
| X-ray | CCDC Deposition | 843674 (spiro junction confirmation) |
Q. Table 2. Biological Activity of Structural Analogs
| Compound | Target | Activity (IC) | Reference |
|---|---|---|---|
| MK0557 | Neuropeptide S Receptor | 0.8 µM | |
| Cerpegin Derivative | DHODH | 1.2 µM |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
